molecular formula C16H14O5S2 B14170782 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol CAS No. 923267-64-5

5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol

Cat. No.: B14170782
CAS No.: 923267-64-5
M. Wt: 350.4 g/mol
InChI Key: UUJHIWAXCBDQPJ-UHFFFAOYSA-N
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Description

5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is a complex organic compound characterized by the presence of furan rings and thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves multi-step organic reactions. One common method includes the initial formation of furan-2-ylmethyl thiol, which is then reacted with a benzene-1,2,4-triol derivative under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the furan rings or the benzene core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide derivatives, while substitution reactions can introduce various functional groups onto the benzene or furan rings.

Scientific Research Applications

5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The furan rings may also interact with biological membranes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol
  • 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,3,4-triol
  • 5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4,5-tetrol

Uniqueness

5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is unique due to the specific positioning of the thiol and furan groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and materials, making it valuable for various applications.

Properties

CAS No.

923267-64-5

Molecular Formula

C16H14O5S2

Molecular Weight

350.4 g/mol

IUPAC Name

5,6-bis(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol

InChI

InChI=1S/C16H14O5S2/c17-12-7-13(18)15(22-8-10-3-1-5-20-10)16(14(12)19)23-9-11-4-2-6-21-11/h1-7,17-19H,8-9H2

InChI Key

UUJHIWAXCBDQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C(=C2SCC3=CC=CO3)O)O)O

Origin of Product

United States

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